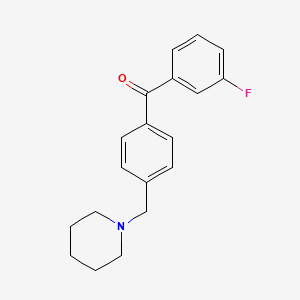

3-Fluoro-4'-piperidinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The research on fluorinated benzophenone derivatives and related compounds has been a topic of interest due to their potential applications in medicinal chemistry. These compounds, including 3-Fluoro-4'-piperidinomethyl benzophenone, have been explored for their antiproliferative, anti-inflammatory, antimicrobial, and neuroleptic properties. The studies have focused on the synthesis of novel derivatives, structure-activity relationships, and the evaluation of their biological activities .

Synthesis Analysis

The synthesis of these fluorinated compounds involves various chemical reactions, including the Friedel–Crafts reaction, condensation reactions, and fluorination techniques. For instance, the synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives was achieved using substituted aromatic/heterocyclic acid chlorides, and the compounds were characterized by spectroscopic methods . Similarly, a one-pot synthesis method was developed for 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, demonstrating the potential for industrial scale-up . These synthetic approaches are crucial for the development of new compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various analytical techniques, including IR, 1H NMR, LC-MS, and X-ray diffraction studies. For example, the structure of a novel bioactive heterocycle was confirmed by X-ray diffraction, revealing the conformation of the piperidine and morpholine rings and the planar conformation of the benzisoxazole ring . The molecular structure is often stabilized by intermolecular and intramolecular hydrogen bonds, which contribute to the stability and biological activity of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are critical for introducing functional groups that contribute to their biological activity. The Friedel–Crafts reaction is commonly used to form carbon-carbon bonds, while fluorination reactions introduce fluorine atoms into the molecular structure, which can significantly affect the pharmacological properties of the compounds . The ability to manipulate these reactions allows for the fine-tuning of the compounds' properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these fluorinated benzophenone derivatives are influenced by their molecular structure and the presence of fluorine atoms. These properties include solubility, melting points, and stability, which are important for their potential therapeutic applications. The introduction of fluorine atoms can enhance the lipophilicity of the compounds, potentially improving their ability to cross biological membranes and reach their targets within the body .

Scientific Research Applications

Alzheimer’s Disease Therapy Research

Benzophenone derivatives, including those related to 3-Fluoro-4'-piperidinomethyl benzophenone, have shown promise in Alzheimer’s disease therapy. A study by Godyń et al. (2022) found that certain benzophenone derivatives exhibit affinity to histamine H3 receptor and cholinesterase inhibitory potency, which are considered potential therapeutic targets for Alzheimer’s disease.

Anti-Alzheimer's Agents Development

In another related research, Belluti et al. (2014) synthesized a library of fluorinated benzophenone analogues as multipotent agents against β-secretase and acetylcholinesterase. These compounds aim to counteract intracellular ROS formation, contributing to anti-Alzheimer’s drug development.

Water Treatment and Environmental Implications

Research on benzophenone-3 (BP-3), closely related to the compound , has been conducted to understand its environmental impact and removal techniques. For instance, Cao et al. (2021) studied the oxidation of BP-3 in water treatment using potassium permanganate. The study highlights the potential of chemical oxidation in removing BP-3 from water sources, considering its endocrine-disrupting effects.

Safety and Hazards

properties

IUPAC Name |

(3-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-6-4-5-17(13-18)19(22)16-9-7-15(8-10-16)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUWULRGFKQHSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642690 |

Source

|

| Record name | (3-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898771-40-9 |

Source

|

| Record name | (3-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.